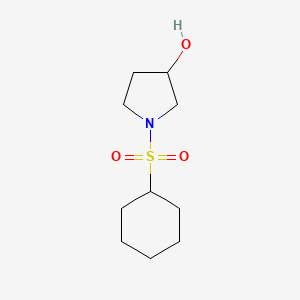![molecular formula C21H22N4O3 B6497950 (2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide CAS No. 324525-83-9](/img/structure/B6497950.png)
(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-7-(diethylamino)-2-[(phenylformamido)imino]-2H-chromene-3-carboxamide, more commonly known as DEAC, is an organic compound composed of nitrogen, oxygen, hydrogen, and carbon. It is a chromene derivative that is used for a variety of scientific and medical research applications. DEAC has been studied for its potential therapeutic effects, as well as its ability to act as an inhibitor of certain enzymes.
科学的研究の応用
DEAC has been studied for its potential therapeutic effects, as well as its ability to act as an inhibitor of certain enzymes. It has been used in studies of the effects of drugs on the central nervous system, as well as studies of the effects of drugs on the cardiovascular system. In addition, DEAC has been used in studies of the effects of drugs on the immune system, as well as studies of the effects of drugs on the metabolism.
作用機序
DEAC is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Additionally, DEAC may act as an inhibitor of certain kinases, such as protein kinase C (PKC), which is involved in cell signaling pathways. Finally, DEAC may also act as an inhibitor of certain receptors, such as the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Studies have shown that DEAC has the potential to reduce inflammation and pain, as well as to reduce the risk of certain diseases, such as cancer. Additionally, DEAC has been shown to have anti-oxidant, anti-tumor, and anti-microbial effects. Finally, DEAC has been shown to have neuroprotective effects, as well as to improve cognitive function.
実験室実験の利点と制限
DEAC has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solution. Additionally, DEAC is non-toxic and has low acute toxicity. However, DEAC has some limitations for use in lab experiments. It is not approved for use in humans and is not widely available commercially. Additionally, DEAC has a short half-life and can be metabolized quickly.
将来の方向性
Given the potential therapeutic effects of DEAC, there are a number of potential future directions for its use. These include further research into the effects of DEAC on the central nervous system, cardiovascular system, and immune system. Additionally, further research into the effects of DEAC on the metabolism, as well as its potential anti-cancer effects, could be beneficial. Finally, further research into the potential neuroprotective effects of DEAC and its ability to improve cognitive function could be beneficial.
合成法
DEAC is synthesized through a multi-step process. The first step involves the condensation of 2-hydroxy-4-methoxybenzaldehyde and dimethylaminopropionitrile in a 1:1 molar ratio to form a Schiff base. This Schiff base is then treated with aqueous sodium hydroxide to form a sodium salt. The sodium salt is then reacted with ethyl chloroformate to form an ethyl ester, which is hydrolyzed in the presence of sodium hydroxide to form the desired product, DEAC.
特性
IUPAC Name |
(2E)-2-(benzoylhydrazinylidene)-7-(diethylamino)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-3-25(4-2)16-11-10-15-12-17(19(22)26)21(28-18(15)13-16)24-23-20(27)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,22,26)(H,23,27)/b24-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQFEUBPURHWJI-DARPEHSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NNC(=O)C3=CC=CC=C3)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(/C(=N\NC(=O)C3=CC=CC=C3)/O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-7-(propan-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497880.png)

![1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B6497885.png)
![1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B6497897.png)
![4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B6497910.png)
![3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497921.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6497926.png)

![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)

![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate](/img/structure/B6497963.png)
![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B6497964.png)
![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6497972.png)
![methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B6497981.png)